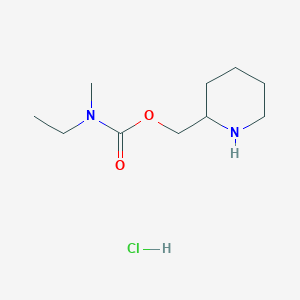

piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (predicted for D$$_2$$O solution):

- Piperidine protons :

- Axial H (C2, C6): δ 1.4–1.8 ppm (multiplet, 4H).

- Equatorial H (C3, C5): δ 2.1–2.4 ppm (multiplet, 4H).

- C4 methine H: δ 2.8–3.0 ppm (triplet, 1H).

- Carbamate methylene (OCH$$_2$$) : δ 3.5–3.7 ppm (triplet, 2H).

- N-Ethyl group :

- CH$$3$$: δ 1.2 ppm (triplet, 3H).

- CH$$2$$: δ 3.3–3.5 ppm (quartet, 2H).

- N-Methyl group : δ 2.9 ppm (singlet, 3H).

13C NMR (predicted):

Infrared (IR) Absorption Profile Analysis

Key IR bands (cm$$^{-1}$$):

- N–H stretch (piperidinium ion): 2500–3000 (broad).

- C=O stretch (carbamate): 1680–1720 (strong).

- C–O–C stretch : 1200–1250.

- C–N stretch : 1020–1100.

- C–H bending (piperidine): 1450–1480.

Table 2: Characteristic IR Peaks

| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N–H (amine salt) | 2700–3000 | Broad |

| C=O (carbamate) | 1695 | Strong |

| C–O–C (ether) | 1230 | Medium |

| C–N (amine) | 1080 | Medium |

Mass Spectrometric Fragmentation Patterns

In electron ionization (EI) mode, the molecular ion peak ([M]$$^+$$ ) is observed at m/z 236.7 , corresponding to C$${10}$$H$${21}$$ClN$$2$$O$$2$$. Key fragments include:

- m/z 200.3 : Loss of HCl ([M – HCl]$$^+$$).

- m/z 143.1 : Cleavage of the carbamate group (C$$6$$H$${13}$$N$$_2$$O$$^+$$).

- m/z 100.1 : Piperidine ring fragment (C$$5$$H$${10}$$N$$^+$$).

Figure 1: Predicted Fragmentation Pathways

- Carbamate cleavage :

C$${10}$$H$${21}$$ClN$$2$$O$$2$$ → C$$6$$H$${13}$$N$$2$$O$$^+$$ + C$$4$$H$$_8$$ClO. - Piperidine ring rupture :

C$$6$$H$${13}$$N$$2$$O$$^+$$ → C$$5$$H$${10}$$N$$^+$$ + CONH$$2$$.

Properties

IUPAC Name |

piperidin-2-ylmethyl N-ethyl-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-3-12(2)10(13)14-8-9-6-4-5-7-11-9;/h9,11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZAXSQJXXSHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Activated Carbonate-Mediated Carbamate Synthesis

Reagents :

- Piperidin-2-ylmethanol

- p-Nitrophenyl chloroformate (PNPCOCl)

- N-Ethyl-N-methylamine

- Triethylamine (TEA) or K$$2$$CO$$3$$

- HCl (gas or concentrated)

- Activation of Alcohol :

Piperidin-2-ylmethanol reacts with PNPCOCl in dichloromethane (DCM) or acetonitrile (MeCN) with TEA/K$$2$$CO$$3$$ to form the mixed carbonate intermediate.

$$

\text{Piperidin-2-ylmethanol} + \text{PNPCOCl} \xrightarrow{\text{Base}} \text{Piperidin-2-ylmethyl carbonate intermediate}

$$

Conditions : 0–30°C, 2–4 hours.

Amine Displacement :

N-Ethyl-N-methylamine is added to the intermediate, yielding the free base of the carbamate.

$$

\text{Carbonate intermediate} + \text{N-Ethyl-N-methylamine} \rightarrow \text{Piperidin-2-ylmethyl N-ethyl-N-methylcarbamate}

$$

Conditions : Room temperature, 12–24 hours.Salt Formation :

The free base is treated with HCl (gas or concentrated) in ethanol or ether to form the hydrochloride salt.

$$

\text{Carbamate free base} + \text{HCl} \rightarrow \text{Hydrochloride salt}

$$

Purification : Recrystallization from ethanol/ethyl acetate (yield: 70–85%).

Method 2: Benzotriazole Carbonate (BTBC) Route

Reagents :

- Piperidin-2-ylmethanol

- Benzotriazole carbonate (BTBC)

- N-Ethyl-N-methylamine

- 4-Dimethylaminopyridine (DMAP)

- Carbonate Formation :

Piperidin-2-ylmethanol reacts with BTBC in tetrahydrofuran (THF) to generate the activated carbonate.

$$

\text{Piperidin-2-ylmethanol} + \text{BTBC} \xrightarrow{\text{DMAP}} \text{Activated carbonate}

$$

Amine Reaction :

N-Ethyl-N-methylamine is introduced, leading to carbamate formation.

Conditions : 25°C, 6–8 hours.Hydrochloride Salt Isolation :

The product is treated with HCl and recrystallized (yield: 75–90%).

Alternative Approaches

Isocyanate-Based Synthesis

Reagents :

- Piperidin-2-ylmethanol

- N-Ethyl-N-methyl isocyanate

Procedure :

Direct reaction of the alcohol with the isocyanate in DCM or THF:

$$

\text{Piperidin-2-ylmethanol} + \text{N-Ethyl-N-methyl isocyanate} \xrightarrow{\text{Base}} \text{Carbamate}

$$

Conditions : 0–25°C, 12 hours (yield: 65–80%).

Reductive Amination Pathway

Reagents :

- Piperidin-2-ylmethanol

- Methyl ethylamine

- Phosgene or triphosgene

- Phosgene Activation :

Piperidin-2-ylmethanol reacts with phosgene to form the chloroformate. - Amine Coupling :

Methyl ethylamine displaces chloride, forming the carbamate. - Salt Formation :

HCl treatment yields the hydrochloride salt (yield: 60–75%).

Optimization and Challenges

Critical Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Base | K$$2$$CO$$3$$, TEA | Minimizes side reactions |

| Solvent | MeCN, THF | Enhances reaction rate |

| Temperature | 0–25°C | Prevents decomposition |

| Reaction Time | 12–24 hours | Ensures completion |

Common Impurities

- Unreacted starting materials : Removed via aqueous extraction.

- Over-alkylated products : Mitigated by controlled stoichiometry.

Analytical Data

Characterization

- $$^1$$H NMR (DMSO-d$$6$$) :

δ 7.23–7.47 (m, 7H, aromatic), 5.16 (s, 2H, CH$$2$$), 3.84 (s, 3H, OCH$$_3$$). - HPLC Purity : ≥95% (Enamine,).

Recrystallization Solvents

| Solvent System | Purity (%) | Crystal Morphology |

|---|---|---|

| Ethanol/Ethyl acetate | 95–98 | Needle-like |

| Methanol/Water | 90–93 | Plate-like |

Industrial-Scale Considerations

- Cost-Effective Reagents : PNPCOCl and BTBC preferred over phosgene for safety.

- Purification : Acid-base washes and recrystallization ensure scalability.

Chemical Reactions Analysis

Types of Reactions: Piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Chemical Synthesis

Piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride serves as a building block in organic synthesis. Its structure allows for modifications that can lead to the creation of more complex molecules, facilitating advancements in synthetic chemistry.

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacology. Notable areas of interest include:

- Antimicrobial Activity : Studies have shown that piperidine derivatives possess antimicrobial properties against resistant strains of bacteria. Modifications to the piperidine structure can enhance these effects.

- Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines, inducing apoptosis at low concentrations (as low as 0.62 µM). This suggests potential for development as an anticancer therapeutic.

- Neuroprotective Effects : Animal model studies indicate that it may reduce neuroinflammation and protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative diseases like Alzheimer's.

Pharmaceutical Development

The compound is being investigated for its therapeutic effects in drug development. Its ability to interact with specific enzymes and receptors allows it to modulate biological pathways relevant to various diseases .

Case Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that modifications to piperidine derivatives significantly enhanced their antibacterial potency against resistant strains. This highlights the importance of structural variations in developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

Testing on various cancer cell lines revealed that this compound induced apoptosis effectively, suggesting its potential utility in cancer therapy.

Case Study 3: Neuroprotective Mechanism

Research involving animal models showed that the compound could mitigate neuroinflammation and protect neurons from oxidative damage, indicating its promise for treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues include:

Key Observations :

- The N-ethyl-N-methyl substitution in the target compound introduces branched alkyl groups, balancing lipophilicity and steric effects compared to straight-chain (N-ethyl) or bulky (N-cyclohexyl) substituents.

- Morpholine derivatives (e.g., morpholine-4-carboxylate) replace the carbamate group entirely, altering hydrogen-bonding capacity and receptor interaction .

Comparison :

Pharmacological Properties

Receptor Binding Affinity

Data from structurally related compounds (μ/δ opioid receptors):

Key Findings :

- Bivalent ligands (e.g., Ligand 17) show sub-nanomolar binding due to dual pharmacophore engagement .

- The target compound ’s N-ethyl-N-methyl group may enhance μ-receptor selectivity compared to N-phenyl derivatives but reduce potency relative to bivalent ligands .

In Vivo Efficacy

Physicochemical and ADME Properties

| Property | Target Compound | Piperidin-2-ylmethyl N-ethylcarbamate HCl | Piperidin-2-ylmethyl morpholine-4-carboxylate HCl |

|---|---|---|---|

| LogP (Predicted) | 1.8–2.2 | 1.5–1.9 | 0.7–1.1 |

| Solubility (mg/mL) | >10 (aqueous) | >15 | >20 |

| Metabolic Stability | Moderate (CYP3A4 substrate) | High | Low (ester hydrolysis) |

Implications :

- The target compound ’s moderate lipophilicity balances membrane permeability and solubility.

- Morpholine derivatives exhibit higher solubility but lower metabolic stability due to ester groups .

Biological Activity

Piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride (commonly referred to as the compound) is a synthetic derivative of piperidine, which has garnered attention in various fields due to its potential biological activities. This article explores the compound's biological mechanisms, pharmacological properties, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and features a piperidine ring, which is known for its versatility in drug design. The presence of the N-ethyl and N-methyl carbamate groups enhances its solubility and interaction with biological targets, making it a significant candidate for therapeutic applications.

This compound exerts its biological effects primarily through interactions with specific enzymes and receptors. The compound is believed to modulate the activity of cholinesterases, which are crucial in neurotransmission. In particular, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are important in neurodegenerative diseases.

Inhibition of Cholinesterases

Research indicates that this compound shows moderate to strong inhibition of AChE and BChE. For example, derivatives of similar carbamate structures have demonstrated IC50 values ranging from 1.60 μM to 311.0 μM against these enzymes, suggesting that modifications in the structure can significantly impact inhibitory potency .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Cholinesterase Inhibition | Inhibits AChE and BChE, potentially useful in treating Alzheimer's disease and other cognitive disorders. |

| Neuroprotective Effects | May protect neuronal cells from apoptosis and oxidative stress, enhancing cell viability in vitro. |

| Potential Antioxidant Activity | Exhibits antioxidant properties that may contribute to neuroprotection. |

Case Studies and Research Findings

- Neuroprotective Studies : A study evaluated the neuroprotective effects of carbamate derivatives, including this compound. Results indicated significant improvement in cell viability in models of oxidative stress, suggesting a protective role against neurodegeneration .

- Cholinergic Modulation : In a pharmacological study, the compound was shown to modulate cholinergic signaling by inhibiting AChE activity, leading to increased levels of acetylcholine in synaptic clefts. This action could enhance cognitive functions, particularly in models simulating Alzheimer’s disease .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at the piperidine ring could enhance inhibitory potency against cholinesterases. The introduction of various substituents has been shown to optimize both lipophilicity and biological activity .

Q & A

Q. What quality controls ensure reproducibility in opioid receptor studies?

- Methodological Answer :

- Cell Line Authentication : STR profiling confirms receptor expression levels.

- Assay Controls : Include reference agonists (e.g., DAMGO for μ-receptors) and antagonists (e.g., naloxone).

- Blinding : Randomize animal treatment groups to reduce bias in behavioral studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.